Cas no 1875-89-4 (2-(3-Methylphenyl)ethanol)
2-(3-Methylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(m-Tolyl)ethanol
- 2-m-tolylethanol
- 2-(3-Methylphenyl)ethanol
- 3-Methylphenethyl alcohol
- 3-methylBenzeneethanol
- 2-(3-Methylphenyl)ethyl Alcohol
- 2-m-tolyl-etanol
- Benzeneethanol,3-methyl
- HAWTHANOL
- Phenethyl alcohol,m-methyl
- Phenethylalcohol, m-methyl- (7CI,8CI)
- 2-(3-Methylphenyl)-1-ethanol
- 3-Methylphenethyl al
- 3-methyl-benzeneethano
- 3-methyl-Benzeneethanol
- Benzeneethanol, 3-methyl-
- m-Methylphenethyl alcohol
- Phenethyl alcohol, m-methyl-
- 2-(3-methylphenyl)ethan-1-ol
- KWHVBVJDKLSOTB-UHFFFAOYSA-N
- 2-m-tolyl-ethanol
- Benzeneethanol,3-methyl-
- 2-(m-Tolyl)ethan-1-ol
- 2-(m-Methylphenyl)-athanol
- 2-(3-Methylphenyl)-ethanol
- KSC539K7J
- 2-(3-Methylphenyl)etha
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- MDL: MFCD00002896
- Inchi: 1S/C9H12O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3
- InChI Key: KWHVBVJDKLSOTB-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
Computed Properties
- Exact Mass: 136.08900
- Monoisotopic Mass: 136.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.002 g/mL at 25 °C(lit.)
- Boiling Point: 243°C(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.529(lit.)
- PSA: 20.23000
- LogP: 1.52980
- Solubility: Not determined
2-(3-Methylphenyl)ethanol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:Store at room temperature
- Safety Term:S24/25
2-(3-Methylphenyl)ethanol Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-(3-Methylphenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830482-25g |
3-Methylphenethyl alcohol |
1875-89-4 | 98% | 25g |
1,167.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188131-1G |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 1g |
¥511.75 | 2023-12-10 | ||
| Fluorochem | 068240-1g |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 068240-5g |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 97% | 5g |
£57.00 | 2022-03-01 | |
| Fluorochem | 068240-10g |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 97% | 10g |
£96.00 | 2022-03-01 | |
| Fluorochem | 068240-25g |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 97% | 25g |
£192.00 | 2022-03-01 | |
| TRC | M220428-250mg |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220428-500mg |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220428-2.5g |
2-(3-Methylphenyl)ethanol |
1875-89-4 | 2.5g |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72210-1g |
2-(m-Tolyl)ethanol |
1875-89-4 | 98% | 1g |
¥122.0 | 2022-04-27 |
2-(3-Methylphenyl)ethanol Suppliers
2-(3-Methylphenyl)ethanol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(3-Methylphenyl)ethanol
Professional Introduction to 2-(3-Methylphenyl)ethanol (CAS No. 1875-89-4)
2-(3-Methylphenyl)ethanol, with the chemical formula C9H12O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 1875-89-4, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The molecular structure of 2-(3-Methylphenyl)ethanol consists of a phenyl ring substituted with a methyl group at the 3-position and an ethanol side chain, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-(3-Methylphenyl)ethanol typically involves the reaction of 3-methylbenzaldehyde with sodium borohydride or other reducing agents, followed by esterification or alcohol functionalization. This process highlights the compound's utility as an intermediate in the production of more complex molecules. In recent years, advancements in catalytic methods have improved the efficiency and yield of its synthesis, making it more accessible for industrial and research purposes.
One of the most compelling aspects of 2-(3-Methylphenyl)ethanol is its role in pharmaceutical research. The compound's structural features make it a valuable building block for the development of novel therapeutic agents. For instance, studies have shown that derivatives of 2-(3-Methylphenyl)ethanol exhibit promising biological activities, including anti-inflammatory and analgesic properties. These findings have spurred further investigation into its potential as a lead compound for drug discovery.
In addition to its pharmaceutical applications, 2-(3-Methylphenyl)ethanol has found utility in the synthesis of fragrances and flavoring agents. The aromatic nature of the phenyl ring combined with the ethanol side chain contributes to its pleasant odor profile, making it a desirable component in perfumes and cosmetics. Recent research has also explored its use in the development of green chemistry processes, where it serves as a sustainable alternative to more traditional solvents and reagents.
The chemical reactivity of 2-(3-Methylphenyl)ethanol allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. For example, it can undergo nucleophilic substitution reactions to introduce new functional groups, or participate in condensation reactions to form larger molecules. These capabilities make it a versatile tool in synthetic organic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of 2-(3-Methylphenyl)ethanol's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological effects. These computational approaches are particularly valuable in drug discovery pipelines, where rapid screening of potential candidates is essential.
The industrial production of 2-(3-Methylphenyl)ethanol has also seen significant improvements. Modern manufacturing processes focus on increasing efficiency while minimizing environmental impact. Techniques such as continuous flow chemistry have been employed to enhance yield and reduce waste, aligning with global sustainability goals. These innovations underscore the compound's importance not only in research but also in practical applications.
Future research directions for 2-(3-Methylphenyl)ethanol include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that certain derivatives may interact with neurotransmitter systems, offering potential benefits in conditions such as Alzheimer's disease or Parkinson's disease. While more research is needed to fully understand these effects, the preliminary findings are encouraging.
The compound's versatility extends beyond pharmaceuticals into materials science. Researchers are investigating its use as a precursor for liquid crystals and other advanced materials. The ability to fine-tune its properties through chemical modification makes it a promising candidate for developing next-generation electronic components.
In conclusion, 2-(3-Methylphenyl)ethanol (CAS No. 1875-89-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical synthesis, fragrance production, and materials science. As research continues to uncover new applications and refine synthetic methods, the importance of this compound is likely to grow even further.
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